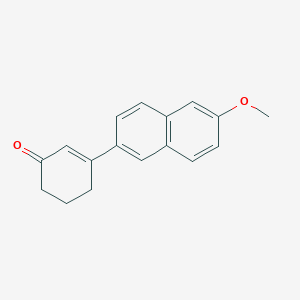
4-Benzylbenzyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylbenzyl acrylate is an organic compound with the molecular formula C17H16O2 It is an ester derived from acrylic acid and 4-benzylbenzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylbenzyl acrylate typically involves the esterification of acrylic acid with 4-benzylbenzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzylbenzyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which has applications in coatings and adhesives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 4-benzylbenzyl alcohol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used to hydrolyze the ester bond.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 4-benzylbenzyl alcohol
Aplicaciones Científicas De Investigación
4-Benzylbenzyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and other materials that require specific mechanical and thermal properties.
Biomedical Applications: Research is ongoing into the use of this compound-based polymers in drug delivery systems and tissue engineering.
Mecanismo De Acción
The primary mechanism of action for 4-Benzylbenzyl acrylate involves its polymerization to form high-molecular-weight polymers. The acrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing mechanical strength and stability .
Comparación Con Compuestos Similares
Benzyl Acrylate: Similar in structure but lacks the additional benzyl group, leading to different polymer properties.
Methyl Methacrylate: Another acrylate ester, widely used in the production of Plexiglas and other transparent polymers.
Uniqueness: 4-Benzylbenzyl acrylate is unique due to the presence of the benzyl group, which imparts specific mechanical and thermal properties to the resulting polymers. This makes it suitable for applications where enhanced strength and stability are required .
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(4-benzylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-17(18)19-13-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
Clave InChI |
GLARBKMIVXLNQX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


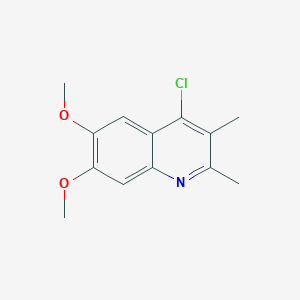


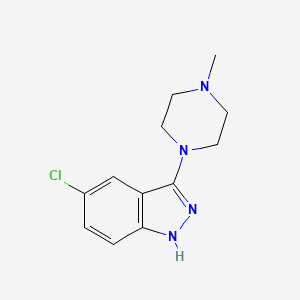
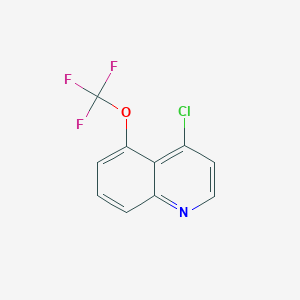

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

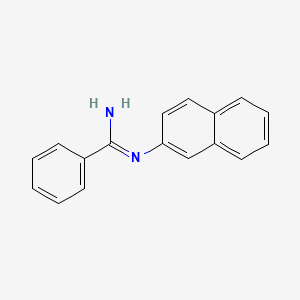
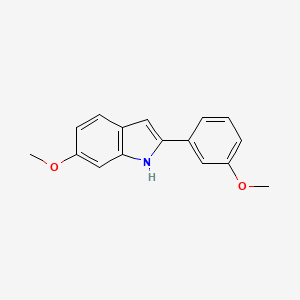
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
